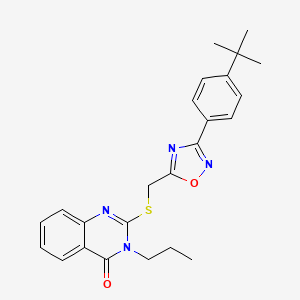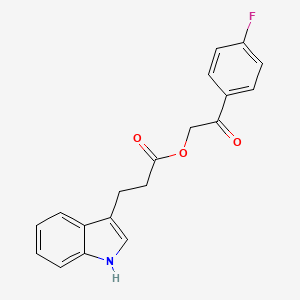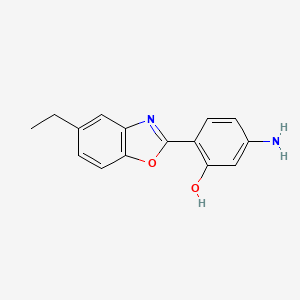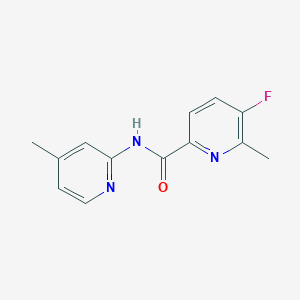![molecular formula C15H18N8O B3006469 3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one CAS No. 2202208-46-4](/img/structure/B3006469.png)
3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidinone, a triazolo[4,3-b]pyridazine, and an azetidine. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The compound is likely to have a complex 3D structure due to the presence of multiple ring systems. The exact structure would depend on the specific arrangement of these rings and the presence of any chiral centers .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidinone could potentially be hydrolyzed, and the azetidine ring could undergo ring-opening reactions .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers synthesized novel derivatives via aromatic nucleophilic substitution. These derivatives were then screened for antiviral activity using plaque-reduction assays. Notably, compound 8b exhibited promising antiviral effects .
Antibacterial and Antifungal Properties
In vitro antimicrobial screening revealed that several derivatives of this compound possess antibacterial and/or antifungal activities. Specifically, compounds 4d, 6c, 7b, and 8a demonstrated efficacy against different pathogenic organisms using the agar diffusion method .
Exploration as Antimicrobial Agents
Combining the antimicrobial properties of quinoxalines and the piperazine subunit, researchers investigated [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These modifications aimed to enhance antimicrobial activity. The presence of piperazine or piperidine in compounds 2a, 2b, and 4a–d was explored .
Thioamide Group Modification
To enhance antiviral activity, researchers incorporated a thioamide group into the compound. Compounds 8a and 8b were designed and synthesized as potential antiviral agents .
Structural Variation with Oxadiazole Moiety
The incorporation of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring was proposed. Such modifications have been known to enhance antimicrobial activity, providing further avenues for exploration .
Potential Analgesic and Anti-Inflammatory Effects
While not directly studied for this compound, its structural features warrant investigation into potential analgesic and anti-inflammatory properties. Further research could explore its interactions with relevant biological targets .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can result in changes in the function of these targets, leading to the observed pharmacological effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can include a range of biological responses, depending on the specific targets and pathways involved.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide valuable insights into the likely ADME properties of this compound, as well as their impact on its bioavailability.
Result of Action
It is known that triazole compounds can have a range of effects at the molecular and cellular level due to their ability to interact with different enzymes and receptors . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-6-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-10-17-18-12-4-5-13(19-23(10)12)22-7-11(8-22)21(3)14-6-15(24)20(2)9-16-14/h4-6,9,11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDIRNVIXJVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC(=O)N(C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)


![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)



![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)



